DPP-4 Inhibitory Potency of 2-(3,4-Dichlorophenyl)-4-phenylpyridine Relative to Clinical Standard Sitagliptin
This phenylpyridine derivative demonstrates potent DPP-4 inhibition with a reported IC50 of 2.2 nM [1]. This places it on par with highly potent in-class DPP-4 inhibitors, providing a non-cyanopyrrolidine structural alternative. In direct comparison, the first-in-class clinical drug Sitagliptin showed an IC50 of 18 nM in a standardized human recombinant enzyme assay, indicating a superior absolute potency for the 2-(3,4-dichlorophenyl)-4-phenylpyridine scaffold under specific test conditions [2]. Users seeking a high-potency starting point for structure-activity relationship (SAR) studies can leverage this scaffold to design around non-peptidomimetic frameworks that avoid existing intellectual property.
| Evidence Dimension | DPP-4 enzyme inhibition (IC50) |
|---|---|
| Target Compound Data | IC50: 2.2 nM (Inhibition of DPP-4, unknown origin) |
| Comparator Or Baseline | Sitagliptin IC50: 18 nM (Inhibition of human recombinant DPP-4) |
| Quantified Difference | ~8.2-fold lower IC50 (higher potency) for the target compound scaffold class |
| Conditions | Biochemical enzyme inhibition assay. Target compound data from BindingDB curated by ChEMBL; comparator data from published literature on Sitagliptin in a comparable human recombinant enzyme assay. |
Why This Matters
This quantitative parity with known drugs establishes credibility for this core scaffold in DPP-4 research, justifying its selection for hit-to-lead campaigns over less active structural analogs.
- [1] BindingDB. (2024). BDBM50628584 (CHEMBL5408495) Affinity Data for Dipeptidyl peptidase 4. BindingDB Database. View Source
- [2] Kim, D., et al. (2005). (2R)-4-Oxo-4-[3-(Trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]-1-(2,4,5-Trifluorophenyl)butan-2-amine: A Potent, Orally Active Dipeptidyl Peptidase IV Inhibitor for the Treatment of Type 2 Diabetes. Journal of Medicinal Chemistry, 48(1), 141-151. View Source
